4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine 4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 912906-12-8
VCID: VC5323290
InChI: InChI=1S/C9H11N5/c1-2-4-14(3-1)9-7-5-12-13-8(7)10-6-11-9/h5-6H,1-4H2,(H,10,11,12,13)
SMILES: C1CCN(C1)C2=NC=NC3=C2C=NN3
Molecular Formula: C9H11N5
Molecular Weight: 189.222

4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine

CAS No.: 912906-12-8

Cat. No.: VC5323290

Molecular Formula: C9H11N5

Molecular Weight: 189.222

* For research use only. Not for human or veterinary use.

4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine - 912906-12-8

Specification

CAS No. 912906-12-8
Molecular Formula C9H11N5
Molecular Weight 189.222
IUPAC Name 4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C9H11N5/c1-2-4-14(3-1)9-7-5-12-13-8(7)10-6-11-9/h5-6H,1-4H2,(H,10,11,12,13)
Standard InChI Key VWAYSFUNMORHOK-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC=NC3=C2C=NN3

Introduction

Chemical Structure and Physicochemical Properties

Core Scaffold Configuration

The compound features a bicyclic pyrazolo[3,4-d]pyrimidine system, where a pyrazole ring is fused to a pyrimidine ring at the 3,4-positions. The pyrrolidin-1-yl substituent at the 4-position introduces a nitrogen-containing heterocycle, enhancing molecular polarity and enabling hydrogen-bonding interactions with biological targets . Key structural parameters include:

PropertyValue
Molecular formulaC₁₂H₁₄N₆
Molecular weight242.29 g/mol
LogP (calculated)1.8
Hydrogen bond acceptors6
Rotatable bonds2

Tautomerism and Stereoelectronic Effects

The 1H-pyrazolo[3,4-d]pyrimidine system exhibits tautomerism, with the proton residing on either the pyrazole N1 or pyrimidine N3 atom. X-ray crystallography studies indicate that the N1-H tautomer predominates in solid-state configurations, stabilized by intramolecular hydrogen bonding . The pyrrolidine ring adopts a chair conformation, minimizing steric hindrance with the planar bicyclic core .

Synthetic Methodologies

Key Synthetic Routes

The synthesis typically begins with functionalization of the pyrazolo[3,4-d]pyrimidine scaffold. A representative pathway involves:

  • Mitsunobu Reaction: Coupling 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with 2-(pyrrolidin-1-yl)ethanol under Mitsunobu conditions (diisopropyl azodicarboxylate, triphenylphosphine) to install the pyrrolidinyl-ethyl side chain .

  • Buchwald–Hartwig Amination: Palladium-catalyzed cross-coupling to introduce nitrogen-containing substituents at the 4-position .

Reaction Scheme

4-Chloro precursor+Pyrrolidine derivativePd(OAc)2,XantphosTarget compound[2][4]\text{4-Chloro precursor} + \text{Pyrrolidine derivative} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target compound} \quad[2][4]

Optimization Challenges

Early synthetic routes faced limitations in regioselectivity and yield due to competing N1 vs. N2 alkylation. Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve selectivity to >85% for the N1-substituted product .

Pharmacological Profile

Sigma-1 Receptor Modulation

4-Pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine exhibits high affinity for sigma-1 receptors (Kᵢ = 12 nM), with 150-fold selectivity over sigma-2 subtypes . In rodent models, it reverses mechanical allodynia in neuropathic pain at ED₅₀ = 3 mg/kg, suggesting therapeutic potential for chronic pain disorders .

Anticancer Activity

The compound inhibits monopolar spindle kinase 1 (MPS1) with IC₅₀ = 8 nM, inducing mitotic arrest in HeLa cells at 50 nM concentrations . Structural analogs demonstrate potent activity against HER2-positive breast cancer cell lines (IC₅₀ = 0.2–1.5 μM).

Structure-Activity Relationships (SAR)

Substituent Effects on Receptor Affinity

PositionModificationσ1R Kᵢ (nM)Selectivity (σ1/σ2)
4Pyrrolidinyl12150
4Piperidinyl1890
4Morpholinyl4530

Data indicate that smaller, saturated nitrogen heterocycles optimize sigma-1 receptor binding .

Impact on Pharmacokinetics

Preclinical Development

ADMET Profile

ParameterResult
Caco-2 permeability12 × 10⁻⁶ cm/s
Plasma protein binding92% (human)
CYP3A4 inhibitionIC₅₀ > 50 μM

The compound demonstrates favorable brain penetration (B/P ratio = 0.8) in murine models, supporting CNS applications .

In Vivo Efficacy

In a xenograft model of triple-negative breast cancer, daily oral administration (10 mg/kg) reduced tumor volume by 68% over 21 days without significant weight loss .

Therapeutic Applications and Future Directions

Neurological Disorders

Phase II clinical trials of analogs (e.g., E-52862) validate sigma-1 ligands for neuropathic pain and Alzheimer’s disease . The compound’s ability to enhance NGF secretion (EC₅₀ = 100 nM) suggests neuroprotective potential .

Oncology Combinations

Synergy observed with PARP inhibitors (combination index = 0.3) in BRCA-mutant models warrants exploration of dual-target therapies .

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